3-(4-iso-Butylphenyl)-3-pentanol
Description
3-(4-iso-Butylphenyl)-3-pentanol is a tertiary alcohol characterized by a 4-iso-butylphenyl substituent attached to the third carbon of pentanol. This structural motif confers unique physicochemical properties, including increased lipophilicity and steric bulk compared to simpler alcohols.
Properties
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-15(16,6-2)14-9-7-13(8-10-14)11-12(3)4/h7-10,12,16H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPYGDTTXRBHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)CC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iso-Butylphenyl)-3-pentanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-(4-iso-Butylphenyl)-3-pentanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of 3-(4-iso-Butylphenyl)-3-pentanol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method offers high yield and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(4-iso-Butylphenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-(4-iso-Butylphenyl)-3-pentanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 3-(4-iso-Butylphenyl)-3-pentane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: 3-(4-iso-Butylphenyl)-3-pentanone.
Reduction: 3-(4-iso-Butylphenyl)-3-pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(4-iso-Butylphenyl)-3-pentanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound for studying the behavior of similar alcohols in biological systems .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its anti-inflammatory and analgesic effects. It may be used as a lead compound for the development of new drugs targeting specific pathways involved in inflammation and pain .
Industry: In the industrial sector, 3-(4-iso-Butylphenyl)-3-pentanol is used in the formulation of fragrances and flavors due to its pleasant aroma. It is also employed in the production of specialty chemicals and as a solvent in various applications .
Mechanism of Action
The mechanism of action of 3-(4-iso-Butylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The hydroxyl group allows it to form hydrogen bonds with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields: Lower yields for morpholino derivatives (e.g., 26% for compound 12a) suggest synthetic challenges compared to benzylpiperidinyl analogs (45% for 10d) .
Comparison with Pentanol Isomers
-7 highlight the biological efficacy of 3-pentanol (a simpler analog without the phenyl group) compared to its isomers:
Mechanistic Insights :
- The tertiary alcohol structure of 3-pentanol optimizes defense priming via JA (PDF1.2) and SA (PR1) pathways, while positional isomers (1- and 2-pentanol) show reduced efficacy due to differences in volatility or receptor interactions .
- In open-field trials, 3-pentanol (1 mM) reduced cucumber disease severity by 24%, outperforming 2-butanone (26% at 0.1 µM) but requiring higher concentrations .
Physicochemical and Thermodynamic Properties
- Hydrogen Bonding: 3-Pentanol forms three hydrogen bonds per molecule in diethylamine mixtures, a trait critical for solvent properties and reactivity .
- Volatility: Compared to 2-propanol, 3-pentanol’s higher boiling point reduces pressure buildup in microwave-assisted syntheses, making it a preferred solvent .
- Atmospheric Stability: As an OH tracer, 3-pentanol suffers interference from ozonolysis byproducts, unlike its oxidation product 3-pentanone, limiting its analytical utility .
Biological Activity
3-(4-iso-Butylphenyl)-3-pentanol, also known as IBP, is a compound that has garnered attention in various scientific studies due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of IBP, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula of 3-(4-iso-Butylphenyl)-3-pentanol is . It features a pentanol backbone with an iso-butyl group attached to a phenyl ring. This structural arrangement is believed to influence its biological interactions significantly.
Research indicates that IBP may interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : IBP has been shown to inhibit certain enzymes involved in metabolic processes, which may contribute to its therapeutic effects.
- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways that regulate physiological responses.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of IBP. For instance:
- Case Study : A study published in the Journal of Chemical & Engineering Data demonstrated that IBP exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for certain strains, indicating potent activity .
2. Antioxidant Properties
IBP has also been investigated for its antioxidant capabilities:
- Research Findings : In vitro assays revealed that IBP effectively scavenged free radicals and reduced oxidative stress markers in cellular models. This suggests potential applications in preventing oxidative damage associated with chronic diseases.
3. Neuroprotective Effects
Emerging research indicates that IBP may have neuroprotective properties:
- Case Study : A recent study highlighted the neuroprotective effects of IBP in models of neurodegeneration. The compound was shown to reduce neuronal apoptosis and inflammation, suggesting a role in protecting against conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of IBP, a comparative analysis with structurally similar compounds was conducted. The following table summarizes key differences:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Neuroprotective Effects |
|---|---|---|---|
| 3-(4-iso-Butylphenyl)-3-pentanol | High | Moderate | Significant |
| 4-Methylphenol | Moderate | Low | None |
| Phenethyl Alcohol | Low | Moderate | Minimal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
